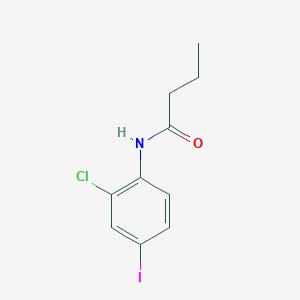
N-(2-chloro-4-iodophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-iodophenyl)butanamide, also known as CI-994, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used to study various biological processes, including cancer cell growth, gene expression, and epigenetic modifications.
Wirkmechanismus
The mechanism of action of N-(2-chloro-4-iodophenyl)butanamide involves its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to changes in chromatin structure and gene expression, ultimately resulting in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-(2-chloro-4-iodophenyl)butanamide has been shown to have other biochemical and physiological effects. For example, it has been found to increase the acetylation of non-histone proteins, such as p53 and tubulin, which are involved in cell cycle regulation and cytoskeletal organization, respectively. N-(2-chloro-4-iodophenyl)butanamide has also been shown to increase the expression of certain genes, such as p21 and Bax, which are involved in apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chloro-4-iodophenyl)butanamide in lab experiments is its specificity for HDACs, which allows for the study of histone acetylation and gene expression changes in a controlled manner. However, one limitation is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations or longer treatment times to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-chloro-4-iodophenyl)butanamide. One potential area of study is its use in combination with other cancer therapies, such as chemotherapy or radiation, to enhance their effectiveness. Another area of study is its potential use in the treatment of other diseases, such as neurodegenerative disorders, where epigenetic modifications may play a role. Finally, further research is needed to better understand the mechanisms underlying the effects of N-(2-chloro-4-iodophenyl)butanamide on non-histone proteins and gene expression.
Synthesemethoden
The synthesis of N-(2-chloro-4-iodophenyl)butanamide involves several steps, including the reaction of 2-chloro-4-iodophenylacetic acid with butanol, followed by the addition of thionyl chloride and then ammonia. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-iodophenyl)butanamide has been used extensively in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. In addition, N-(2-chloro-4-iodophenyl)butanamide has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-iodophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClINO/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11/h4-6H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJLXZJLNAJZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6121749 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



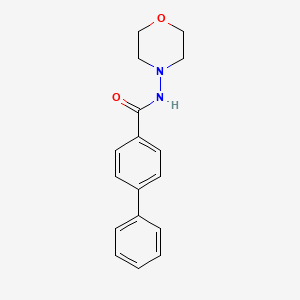
![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-(1-methylethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5789173.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)
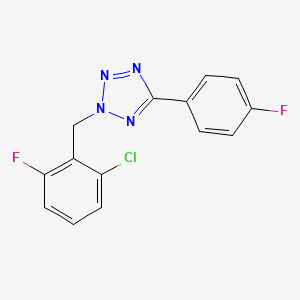
![3,4-dimethoxy-N'-[(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)oxy]benzenecarboximidamide](/img/structure/B5789184.png)


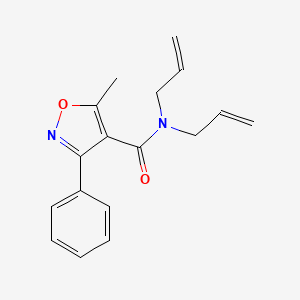
![5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5789211.png)
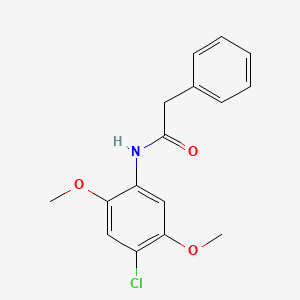
![methyl 2-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5789226.png)